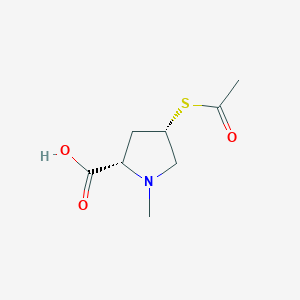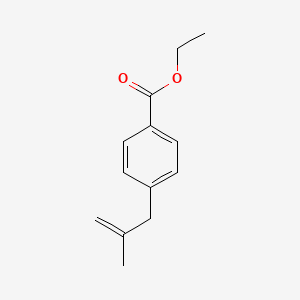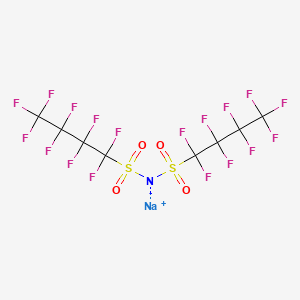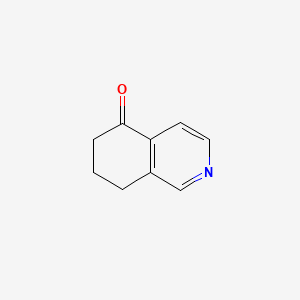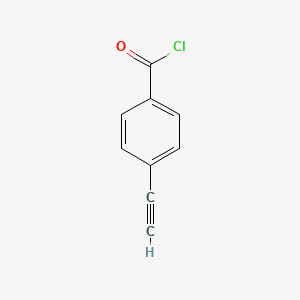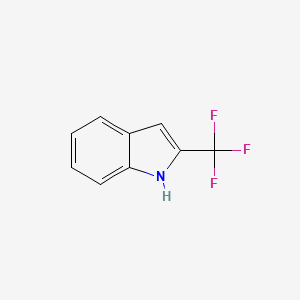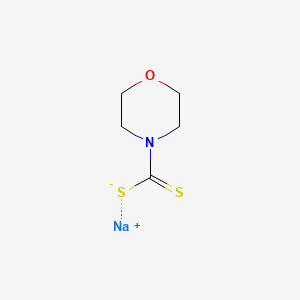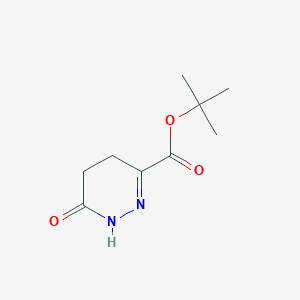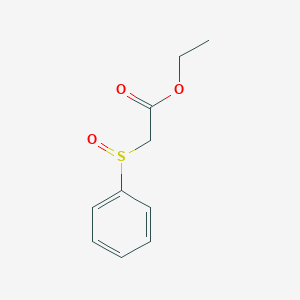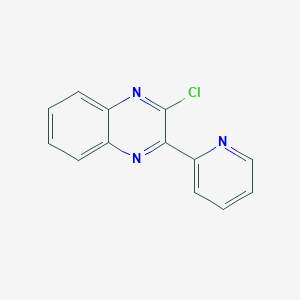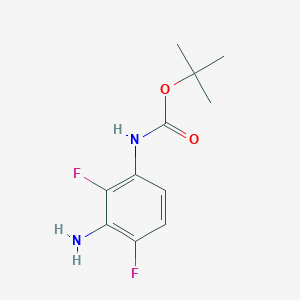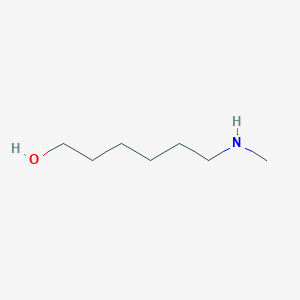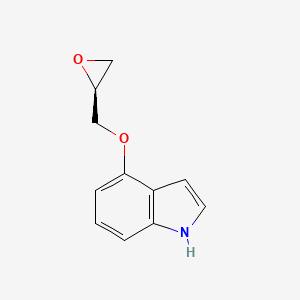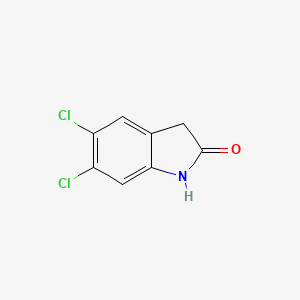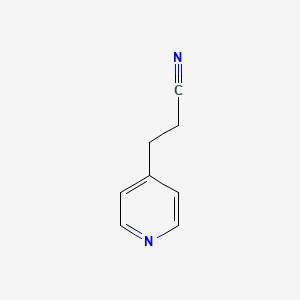
3-(Pyridin-4-yl)propanenitrile
概要
説明
“3-(Pyridin-4-yl)propanenitrile” is a compound that likely contains a pyridine ring attached to a propanenitrile group . Similar compounds, such as “2-(pyridin-4-yl)propanenitrile”, have been studied and are known to exist in a liquid form .
Synthesis Analysis
While specific synthesis methods for “3-(Pyridin-4-yl)propanenitrile” are not available, similar compounds have been synthesized using various methods. For instance, 3-(pyridin-4-yl)-1,2,4-triazines were obtained using atom-economical approaches .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(Pyridin-4-yl)propanenitrile” are not available, similar compounds such as 3-(pyridin-4-yl)-1,2,4-triazines have been studied. These compounds have shown promising characteristics, particularly in comparison to the antiviral drug Cidofovir .
科学的研究の応用
Chemical Structure and Interaction Analysis
The compound 3-(Pyridin-4-yl)propanenitrile demonstrates interesting structural properties in its derivatives. For instance, a study of 4-(2-Cyanoethylsulfanyl)-5′-(pyridin-4-yl)tetrathiafulvalene reveals that most non-H atoms, except for the cyanoethylsulfanyl group, are approximately coplanar. This compound shows weak intermolecular S⋯S interactions, indicative of its potential in material science and molecular engineering (Li, Wang, & Xiao, 2011).
Synthesis and Characterization in Metal Complexes
3-(Pyridin-4-yl)propanenitrile derivatives are used in the synthesis of metal dithiocarbamate complexes, where their elemental and spectroscopic properties have been extensively studied. Such compounds have been found effective in stabilizing crystal structures and forming 3D supra-molecular complexes, indicating their potential in crystallography and materials science (Halimehjani et al., 2015).
Fluorophore-based Nicotinonitriles
A study on the synthesis of poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties has been conducted. These compounds, derived from 3-(Pyridin-4-yl)propanenitrile, showed strong blue-green fluorescence emission, suggesting their utility in materials science, particularly in the development of environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).
Catalysis and Green Chemistry
In green chemistry, derivatives of 3-(Pyridin-4-yl)propanenitrile have been used as catalysts. For example, magnetically separable graphene oxide anchored sulfonic acid was synthesized for catalyzing the formation of carbonitriles. This study highlights its application in environmentally friendly synthesis processes (Zhang et al., 2016).
Molecular Electronics and Photophysical Properties
The compound and its derivatives have been studied for their potential in molecular electronics. For instance, single crystal X-ray diffraction analyses of certain derivatives have provided insights into their potential application in optoelectronics and molecular electronics, due to their unique photophysical properties and frontier orbitals (Percino et al., 2016).
Anticancer Activity
Some derivatives of 3-(Pyridin-4-yl)propanenitrile have been synthesized with demonstrated anticancer activity. These compounds underwent extensive evaluation against various human cancer cell lines, suggesting their potentialin pharmaceutical research and development for cancer therapy (Hadiyal et al., 2020).
Coordination Chemistry and Magnetic Properties
Research has been conducted on the coordination chemistry and magnetic properties of complexes involving 3-(Pyridin-4-yl)propanenitrile derivatives. For example, a study of a planar hexanuclear CoLn cluster with this derivative exhibited single-molecule magnet (SMM) behavior, suggesting applications in magnetic materials and coordination chemistry (Li et al., 2019).
Self-Assembled Monolayers and Surface Chemistry
The self-assembly of pyridine-terminated thiol monolayers, derived from 3-(Pyridin-4-yl)propanenitrile, on Au(111) surfaces has been studied. This research is significant for surface chemistry, particularly in understanding the formation and behavior of self-assembled monolayers, which have applications in nanotechnology and material sciences (Silien et al., 2009).
Synthesis and Luminescence Studies
3-(Pyridin-4-yl)propanenitrile derivatives have been synthesized and studied for their luminescence properties. These studies are crucial in understanding the electronic absorption and emission spectra of these compounds, which can have applications in optoelectronics and sensor technologies (Gusev et al., 2013).
Safety And Hazards
特性
IUPAC Name |
3-pyridin-4-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQHYGAZLSGRAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428533 | |
| Record name | 4-Pyridinepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)propanenitrile | |
CAS RN |
84200-06-6 | |
| Record name | 4-Pyridinepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

